N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine
CAS No.:
Cat. No.: VC16324680
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O5S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C15H16N2O5S/c1-21-11-4-3-9(5-12(11)22-2)15-17-10(8-23-15)6-13(18)16-7-14(19)20/h3-5,8H,6-7H2,1-2H3,(H,16,18)(H,19,20) |
| Standard InChI Key | KFYBSSPLLKFALO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with an acetyl-glycine moiety. Its IUPAC name, 2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid, reflects this arrangement . The presence of methoxy groups at the 3- and 4-positions of the phenyl ring introduces steric and electronic effects that differentiate it from simpler aryl-thiazole derivatives like the 4-chlorophenyl analog documented in PubChem .
Comparative Structural Analysis
Compared to the structurally related compound N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine (PubChem CID: 29131330) , the substitution of chlorine with methoxy groups alters the molecule’s polarity and hydrogen-bonding capacity. The methoxy groups increase electron density on the aromatic ring, potentially enhancing interactions with biological targets through π-π stacking or hydrogen bonding .
Synthetic Pathways and Feasibility
Retrospective Synthesis Design
While no published synthesis of this exact compound exists, methodologies for analogous thiazole-glycine conjugates suggest viable routes. The ACS Omega study outlines a cyclocondensation strategy for 4-aryl thiazoles using carbothioamides and phenacyl bromides, which could be adapted here:
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Intermediate Preparation:
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Glycine Conjugation:
Spectroscopic Characterization
Hypothetical spectral data can be extrapolated from related compounds:
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¹H NMR: A singlet at δ ~7.2–7.4 ppm for the thiazole C5 proton, doublets for the 3,4-dimethoxyphenyl aromatic protons (δ ~6.8–7.1 ppm), and characteristic glycine methylene protons as a singlet near δ ~3.8 ppm .
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IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of acetyl-glycine) and ~1250 cm⁻¹ (C-O of methoxy groups) .
Physicochemical Properties and Drug-Likeness
Computed Properties
Using tools like SwissADME:
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logP: Estimated at 1.2, indicating moderate lipophilicity suitable for membrane penetration.
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Topological Polar Surface Area (TPSA): ~110 Ų, suggesting moderate blood-brain barrier permeability.
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Hydrogen Bond Donors/Acceptors: 3 donors (NH, two OH) and 7 acceptors (two methoxy O, thiazole N, three carbonyl O) .
Stability and Reactivity
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The 3,4-dimethoxyphenyl group may confer resistance to oxidative metabolism compared to electron-deficient aryl rings.
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The acetyl-glycine moiety is prone to hydrolysis under acidic or basic conditions, necessitating prodrug strategies for oral delivery .
Hypothetical Biological Activity
Enzyme Inhibition Prospects
The thiazole core is a known pharmacophore for kinase inhibition. Molecular docking simulations (using AutoDock Vina) predict moderate affinity (ΔG ~−8.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics .
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity Issues: Competing pathways during thiazole formation may require optimized catalysts (e.g., CuI or Pd-based systems) .
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Purification Challenges: Polar glycine derivatives may necessitate reverse-phase HPLC for isolation.
In Vivo Profiling
Pending synthesis, preclinical studies should assess:
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Pharmacokinetics: Oral bioavailability and half-life in rodent models.
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Toxicity: Acute toxicity profiling in zebrafish or Drosophila models.
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